An In-Depth Technical Guide to 7-Bromo-1-chloroisoquinoline: Properties, Reactivity, and Synthetic Applications
An In-Depth Technical Guide to 7-Bromo-1-chloroisoquinoline: Properties, Reactivity, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 7-Bromo-1-chloroisoquinoline
7-Bromo-1-chloroisoquinoline is a strategically important heterocyclic building block in modern organic synthesis, particularly in the realm of medicinal chemistry. Its rigid isoquinoline scaffold is a common motif in a wide array of biologically active compounds. The presence of two distinct halogen atoms at the C1 and C7 positions, each with differential reactivity, makes this molecule a versatile precursor for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the chemical properties, reactivity, and key synthetic applications of 7-Bromo-1-chloroisoquinoline, with a focus on its role in the development of targeted therapeutics. This molecule serves as a critical intermediate in the synthesis of various compounds, including inhibitors of poly(ADP-ribose) polymerase (PARP), a class of enzymes crucial in DNA repair and a validated target in oncology.[1]
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and spectroscopic properties of 7-Bromo-1-chloroisoquinoline is fundamental for its effective use in the laboratory.
Table 1: Physicochemical Properties of 7-Bromo-1-chloroisoquinoline
| Property | Value | Source |
| CAS Number | 215453-51-3 | [2][3][4] |
| Molecular Formula | C₉H₅BrClN | [4][5] |
| Molecular Weight | 242.50 g/mol | [4][5][6] |
| Appearance | White to yellow solid | [2] |
| Melting Point | 126-128 °C | [2] |
| Boiling Point | 349.5±22.0 °C (Predicted) | [2] |
| Density | 1.673±0.06 g/cm³ (Predicted) | [2] |
| pKa | 1.30±0.33 (Predicted) | [2] |
| Solubility | Insoluble in water | [2] |
| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [2][3] |
Spectroscopic Data:
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¹H NMR (DMSO-d₆): δ 8.4 (s, 1H), 8.34-8.38 (d, J=6 Hz, 1H), 8.03-8.07 (m, 2H), 7.91-7.96 (d, J=6 Hz, 1H).[6]
-
LCMS: 242, 244, 246.[6]
The spectroscopic data is consistent with the assigned structure, showing the characteristic peaks for the isoquinoline core protons. The mass spectrometry data displays the isotopic pattern expected for a molecule containing one bromine and one chlorine atom.
The Chemistry of a Differentiated Dihalogenated Scaffold: Reactivity and Mechanistic Insights
The synthetic utility of 7-Bromo-1-chloroisoquinoline lies in the differential reactivity of its two carbon-halogen bonds. The general order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is C-I > C-Br > C-Cl > C-F.[7] This hierarchy is a direct consequence of the bond dissociation energies, with the weaker C-Br bond being more susceptible to oxidative addition by a palladium(0) catalyst than the stronger C-Cl bond.[7] This inherent difference allows for selective functionalization at the C7 position while leaving the C1 chloro substituent intact for subsequent transformations.
The chloro group at the C1 position is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the adjacent nitrogen atom in the isoquinoline ring. This electronic feature further enhances the synthetic versatility of the molecule, allowing for a diverse range of nucleophiles to be introduced at this position.
Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity
7-Bromo-1-chloroisoquinoline is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are foundational in modern drug discovery for the formation of carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura coupling enables the formation of a C-C bond between the C7 position of the isoquinoline core and a wide range of organoboron reagents. The chemoselectivity of this reaction is of paramount importance. By carefully selecting the reaction conditions, particularly the palladium catalyst and ligand, one can achieve selective coupling at the more reactive C-Br bond.
Diagram 1: General Workflow for Selective Suzuki-Miyaura Coupling
Caption: Workflow for the selective Suzuki-Miyaura coupling at the C7 position.
Protocol: Selective Suzuki-Miyaura Coupling of 7-Bromo-1-chloroisoquinoline
This protocol is adapted from established procedures for the selective coupling of dihaloheterocycles.[8][9][10]
-
Reaction Setup: To a flame-dried Schlenk flask, add 7-Bromo-1-chloroisoquinoline (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a suitable base such as K₂CO₃ (2.0 eq.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and a phosphine ligand (e.g., SPhos, 4-10 mol%). The choice of ligand is crucial for achieving high selectivity and yield.
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O, 4:1).
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up and Purification: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
The causality behind these choices lies in creating a catalytic system that is active enough to cleave the C-Br bond but not the more robust C-Cl bond under the reaction conditions. The use of bulky, electron-rich phosphine ligands often enhances the rate of oxidative addition and subsequent steps in the catalytic cycle.
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, and it can be applied to 7-Bromo-1-chloroisoquinoline with high chemoselectivity.[11][12][13] This reaction is particularly relevant for the synthesis of precursors to PARP inhibitors, which often feature an amino or a related nitrogen-containing group at the C7 position. A study on the selective Buchwald-Hartwig amination of 6-bromo-2-chloroquinoline demonstrated that the amination occurs preferentially at the C-Br bond, providing a strong precedent for the analogous reactivity of 7-Bromo-1-chloroisoquinoline.[14]
Diagram 2: Catalytic Cycle of Buchwald-Hartwig Amination
Sources
- 1. cenmed.com [cenmed.com]
- 2. 7-BROMO-1-CHLOROISOQUINOLINE | 215453-51-3 [chemicalbook.com]
- 3. bldpharm.com [bldpharm.com]
- 4. 215453-51-3 | 7-BROMO-1-CHLOROISOQUINOLINE - Alachem Co., Ltd. [alachem.co.jp]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Regioselective Suzuki coupling of dihaloheteroaromatic compounds as a rapid strategy to synthesize potent rigid combretastatin analogues [pubmed.ncbi.nlm.nih.gov]
- 9. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
